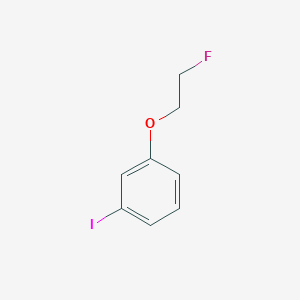

1-(2-Fluoroethoxy)-3-iodobenzene

Description

1-(2-Fluoroethoxy)-3-iodobenzene is an iodinated aromatic compound featuring a benzene ring substituted with an iodine atom at the 3-position and a 2-fluoroethoxy group (-O-CH₂-CH₂F) at the 1-position. Its molecular formula is C₈H₈FIO, with a molecular weight of 266.05 g/mol (calculated). The compound’s structure combines the electron-withdrawing effects of fluorine and iodine, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications where halogenated aromatics are critical .

Propriétés

Formule moléculaire |

C8H8FIO |

|---|---|

Poids moléculaire |

266.05 g/mol |

Nom IUPAC |

1-(2-fluoroethoxy)-3-iodobenzene |

InChI |

InChI=1S/C8H8FIO/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6H,4-5H2 |

Clé InChI |

GEUCRDYJFIKNFM-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)I)OCCF |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 1-(2-Fluoroéthoxy)-3-iodobenzène peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction de substitution nucléophile du 3-iodophénol avec le 2-fluoroéthanol en présence d'une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant aprotique polaire comme le diméthylsulfoxyde (DMSO) à des températures élevées pour faciliter le processus de substitution.

Méthodes de production industrielle

La production industrielle du 1-(2-Fluoroéthoxy)-3-iodobenzène peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer l'efficacité et le rendement du composé. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sur colonne sont utilisées pour obtenir le produit souhaité avec une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

Le 1-(2-Fluoroéthoxy)-3-iodobenzène subit diverses réactions chimiques, notamment :

Substitution nucléophile : L'atome d'iode peut être remplacé par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.

Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'atome d'iode en un atome d'hydrogène, donnant le 1-(2-Fluoroéthoxy)benzène.

Réactions de couplage : Le composé peut participer à des réactions de couplage telles que le couplage de Suzuki ou de Heck pour former des composés biaryliques.

Réactifs et conditions courants

Substitution nucléophile : Carbonate de potassium, diméthylsulfoxyde (DMSO), températures élevées.

Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs tels que le palladium sur charbon (Pd/C) avec du gaz hydrogène.

Réactions de couplage : Catalyseurs au palladium, bases comme le carbonate de potassium et solvants comme le toluène ou le diméthylformamide (DMF).

Principaux produits formés

Substitution nucléophile : Divers dérivés benzéniques substitués selon le nucléophile utilisé.

Oxydation : Quinones ou autres composés aromatiques oxydés.

Réduction : 1-(2-Fluoroéthoxy)benzène.

Réactions de couplage : Composés biaryliques avec divers groupes fonctionnels.

Applications De Recherche Scientifique

Medicinal Chemistry

Radiolabeled Tracers for Imaging

One of the primary applications of 1-(2-Fluoroethoxy)-3-iodobenzene is in the development of radiolabeled tracers for positron emission tomography (PET) imaging. The iodine atom in the compound can be utilized for radiolabeling, allowing visualization of biological processes in vivo. This capability is particularly valuable in studying various diseases, including cancer and neurodegenerative disorders.

Pharmaceutical Synthesis

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structure may lead to the development of new drugs targeting specific biological pathways, particularly in enzyme inhibition and receptor binding studies. For instance, it has been investigated for its potential role in synthesizing compounds that target amyloid plaques associated with Alzheimer's disease .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is used to synthesize advanced materials with specific electronic or optical properties. The presence of the fluoroethoxy group enhances the compound's lipophilicity, which can influence the material's performance in electronic devices or sensors.

Organic Synthesis

Reactivity and Functionalization

The compound's unique substitution pattern allows it to participate in various organic reactions, making it a versatile intermediate for synthesizing other complex organic molecules. It can undergo nucleophilic substitution reactions and coupling reactions, facilitating the development of novel compounds with desired functionalities.

Biological Studies

Mechanism of Action

In biological studies, this compound is employed to investigate cellular mechanisms and pathways. Its ability to bind to specific receptors or enzymes makes it a valuable tool for studying biological interactions at the molecular level. The fluoroethoxy group enhances membrane permeability, allowing the compound to reach target sites effectively.

Mécanisme D'action

The mechanism of action of 1-(2-Fluoroethoxy)-3-iodobenzene depends on its specific application. In medicinal chemistry, the compound may act as a radiolabeled tracer, binding to specific receptors or enzymes in the body. The fluoroethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes and reach its target sites. The iodine atom can be used for radiolabeling, enabling the visualization of biological processes through imaging techniques.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-(2-Fluoroethoxy)-3-iodobenzene and analogous compounds:

Structural and Electronic Comparisons

- Halogen vs. Fluorinated Ether Groups: The 2-fluoroethoxy group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing trifluoromethoxy (-O-CF₃) group in 1-Iodo-3-(trifluoromethoxy)benzene . Bromo vs.

Physicochemical Properties

- Dipole Moments : While direct data for this compound is unavailable, iodobenzene derivatives like iodobenzene itself have dipole moments of 1.70 D , influenced by substituent electronegativity .

- Boiling Points : Trifluoromethoxy-substituted analogs exhibit higher boiling points (e.g., 185–186°C for 1-Iodo-3-(trifluoromethoxy)benzene) due to increased molecular weight and polarity .

Activité Biologique

1-(2-Fluoroethoxy)-3-iodobenzene is an organic compound characterized by a unique structure that includes a fluorinated ethoxy group and an iodine atom attached to a benzene ring. Its molecular formula is CHFIO, and it has garnered interest in medicinal chemistry and materials science due to its potential biological activities and electronic properties.

The compound features a fluoroethoxy substituent at the para position relative to the iodine atom on the aromatic ring. This configuration may influence its reactivity and biological activity, potentially making it a candidate for various applications in drug design and development.

Synthesis

The synthesis of this compound can be achieved through various methods, including halogenation and etherification reactions. The specific synthetic pathways can significantly impact the yield and purity of the final product, which is critical for biological testing.

Biological Activity

Research into the biological activity of this compound has revealed several potential effects:

- Binding Affinity : Preliminary studies suggest that compounds with similar structures exhibit significant binding affinities to various biological targets. For instance, derivatives of iodobenzene have shown promising interactions with serotonin transporters (SERT) and dopamine transporters (DAT), indicating potential applications in neuroimaging and therapeutic interventions .

- In Vivo Studies : In vivo biodistribution studies using radiolabeled analogs have demonstrated selective uptake in brain regions associated with neurotransmitter activity, suggesting that this compound could be utilized for imaging applications in neurological disorders .

- Potential Therapeutic Applications : The compound's unique electronic properties may confer advantages in targeting specific receptors involved in pain modulation and neurogenic pain pathways, particularly through antagonism of P2X4 receptors .

Case Studies

Several studies have investigated related compounds to elucidate the biological mechanisms at play:

- Study on Iodinated Probes : Research involving iodinated diphenyltriazole probes has shown effective competition with amyloid plaques in Alzheimer’s disease models, demonstrating the potential for this compound derivatives in neurodegenerative disease imaging .

- Radiotracer Development : A study focusing on radiolabeled serotonin transporter imaging agents highlighted the significance of structural modifications similar to those found in this compound, leading to high specificity for SERT in vivo .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Fluoro-3-iodobenzene | Fluorine and iodine on benzene | Simple halogenation without ethoxy group |

| 2-Bromo-1-fluoro-3-iodobenzene | Bromine instead of iodine | Potentially different reactivity |

| 1-Bromo-2-fluoro-4-iodobenzene | Multiple halogens on different positions | Complex substitution patterns |

| 1,3-Dibromo-4-fluoro-2-iodobenzene | Multiple bromine atoms | Increased reactivity due to multiple halogens |

The distinct combination of a fluoroethoxy group and an iodine atom may confer unique electronic properties that influence both reactivity and biological activity compared to other halogenated benzenes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.